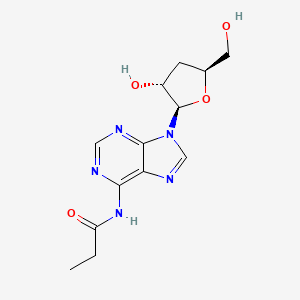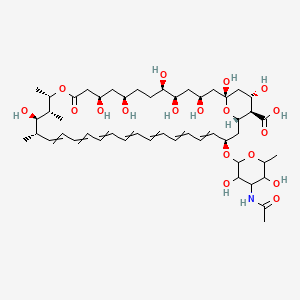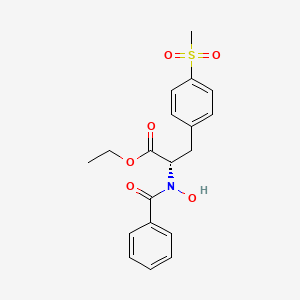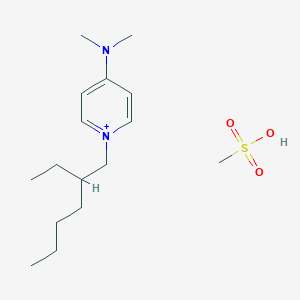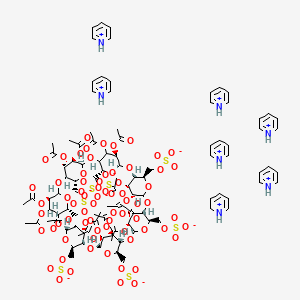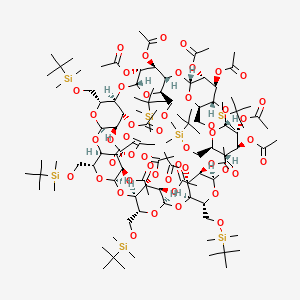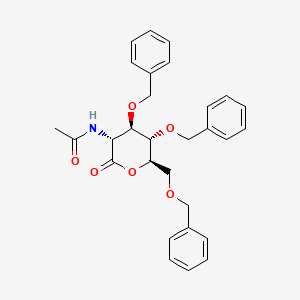![molecular formula C₁₇H₂₇NO₅ B1141110 (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 255731-00-1](/img/structure/B1141110.png)
(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic chemicals characterized by their complex macrocyclic and heterocyclic structures, often involving multiple ring systems and functional groups. These compounds are of interest in various fields, including pharmaceuticals, materials science, and synthetic chemistry, due to their unique properties and potential applications.
Synthesis Analysis
The synthesis of complex macrocyclic compounds often involves multi-step reactions, including cycloadditions, condensations, and intramolecular cyclizations. For example, compounds similar to the one mentioned are synthesized through methods such as Petrenko-Kritchenko condensation, which involves the formation of macrocyclic structures through the condensation of smaller units with formaldehyde and ammonium chloride in a one-pot manner, indicating the complexity and precision required in these syntheses (Soldatenkov et al., 2001).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their multiple ring systems, which can include both saturated and unsaturated rings, heteroatoms (such as oxygen or nitrogen), and various functional groups. X-ray crystallography is a common method used to determine these complex structures, providing detailed insights into the arrangement of atoms within the molecule and the stereochemistry of the various substituents (Nguyen et al., 2017).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including but not limited to, redox reactions, nucleophilic substitutions, and intramolecular rearrangements. The specific reactions they undergo can be influenced by the presence of functional groups and the overall molecular structure. For instance, intramolecular reductive cyclopropanation has been used to synthesize derivatives with complex bicyclic skeletons (Gensini et al., 2002).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Drug Metabolism
This compound is studied in the context of its metabolic pathways and drug metabolism processes. The oxidative metabolism of related compounds in the side chain produces various metabolites, with enzymes playing a crucial role in these pathways. Such studies help in understanding the metabolism of drugs and their interactions within the body (Breyer‐Pfaff, 2004).
Environmental Chemistry and Toxicology
Research also explores the environmental presence and toxicity of chemically related compounds, particularly those used as flame retardants. Studies investigate the occurrence of these compounds in various environmental compartments and analyze data regarding sources, biomagnification potential, stereoisomer profiles, and global distribution. These investigations help in understanding the environmental impact and potential health risks associated with exposure to such compounds (Covaci et al., 2006).
Anticancer Research
There is significant interest in the potential anticancer properties of compounds structurally related to (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one. Research covers various classes of compounds, including isoxazolines and trioxanes, for their potential use in treating cancer. The relationship between structural variations of these compounds and their anticancer activity is a critical area of study (Kaur et al., 2014; Posner et al., 2006).
Pharmaceutical Applications
The compound's relation to hydroxyethylcellulose (HEC) grafting is notable, as HEC is widely used in drug delivery systems, stimuli-sensitive hydrogels, and other biomedical applications. Research into the grafting of HEC with various polymers expands its industrial and biomedical applications, offering opportunities for the development of new biomaterials with improved properties (Noreen et al., 2020).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Please note that this is a general guide and the specific details would depend on the specific compound . For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database.
Eigenschaften
IUPAC Name |
(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNUXFXHWUZMGM-MWQYCMEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


